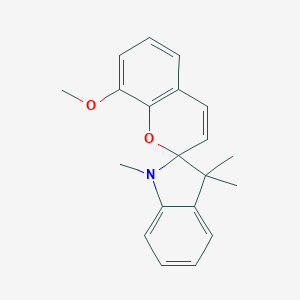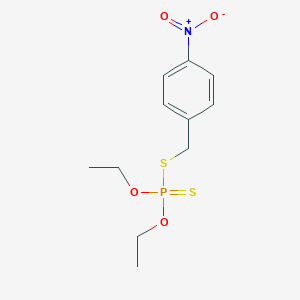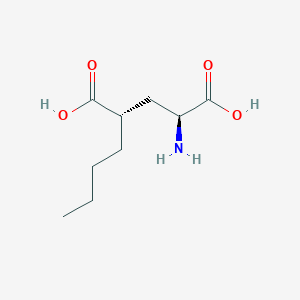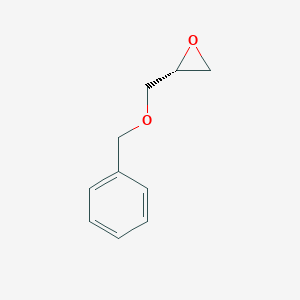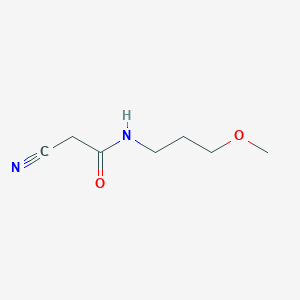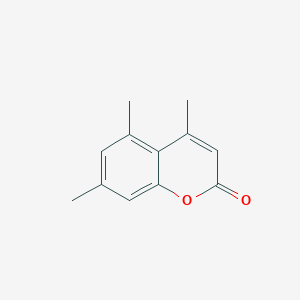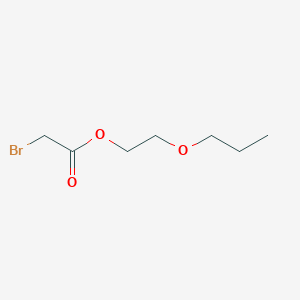
4-Hydroxycyclohexanone
Übersicht
Beschreibung
Synthesis Analysis
4-Hydroxycyclohexanone can be synthesized through various methods. One common method involves the condensation of cyclohexanone with 4-hydroxybenzaldehyde using dry HCl as a catalyst, leading to the formation of specific cyclohexanone derivatives. These derivatives can then undergo further reactions to produce a novel class of polyesters, polyurethanes, and epoxy resins, showcasing the versatility of 4-hydroxycyclohexanone in polymer synthesis (Diakoumakos & Mikroyannidis, 1994).
Molecular Structure Analysis
The molecular and crystal structures of 4-hydroxycyclohexanone derivatives have been elucidated using X-ray diffraction analysis. For example, a study determined the structure of a 4-hydroxy derivative, revealing orthorhombic single crystals, significant hydrogen bonding, and a flattened enone fragment and cyclohexanone ring, highlighting the structural intricacies of these compounds (Kutulya et al., 2008).
Chemical Reactions and Properties
4-Hydroxycyclohexanone undergoes various chemical reactions, demonstrating its reactivity and functional versatility. It can be transformed into differentially substituted products through reactions like enzymatic asymmetric reduction, showcasing its potential in producing chirally pure compounds (Wada et al., 2003). Moreover, its derivatives participate in reactions that are crucial for synthesizing materials with enhanced thermal stability and solubility, useful in advanced material applications (Diakoumakos & Mikroyannidis, 1994).
Physical Properties Analysis
The physical properties of 4-hydroxycyclohexanone and its derivatives, such as solubility and thermal stability, are significantly influenced by the introduction of various substituent groups. These properties are crucial for their applications in creating polymers with desirable characteristics for industrial applications (Diakoumakos & Mikroyannidis, 1994).
Wissenschaftliche Forschungsanwendungen
Enantioselective Deprotonation : 4-Hydroxycyclohexanone derivatives can be used for enantioselective deprotonation, producing non-racemic enolates when reacted with chiral lithium amides. This process finds application in the synthesis of enantiomerically enriched compounds (Majewski & Mackinnon, 1994).
Catalysis : Mutants of cyclohexanone monooxygenase (CHMO) have been used as catalysts for Baeyer-Villiger oxidation of 4-hydroxycyclohexanone. This indicates its potential use in biocatalysis and organic synthesis (Kayser & Clouthier, 2006).
Conformational Analysis : The conformational analysis of 4-hydroxycyclohexanone oxime has been performed using NMR spectroscopy. Such studies are important in understanding the structural aspects of chemical compounds (Trager & Huitric, 1967).
Synthesis of Polyesters, Polyurethanes, and Epoxy Resins : Derivatives of 4-hydroxycyclohexanone have been used in the synthesis of novel classes of polymers, demonstrating its role in materials science (Diakoumakos & Mikroyannidis, 1994).
Pharmaceutical Applications : A class of new 4-amino-4-arylcyclohexanones and their derivatives synthesized from 4-hydroxycyclohexanone have been found to have analgesic and narcotic antagonist activities, indicating its potential in drug development (Blackstone & Bowman, 1999).
Chemoenzymatic Synthesis : Cyanohydrins of O-protected 4-hydroxycyclohexanones are used in the chemoenzymatic synthesis of compounds like Isorengyol and Rengyol, highlighting its role in organic synthesis (Kobler & Effenberger, 2006).
Production of Doubly Chiral Compounds : 4-Hydroxycyclohexanone has been used in the enzymatic synthesis of doubly chiral compounds, demonstrating its utility in stereochemistry (Wada et al., 2003).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-hydroxycyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c7-5-1-2-6(8)4-3-5/h5,7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXBJZYXQHHPVGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00337621 | |
| Record name | 4-Hydroxycyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00337621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxycyclohexanone | |
CAS RN |
13482-22-9 | |
| Record name | 4-Hydroxycyclohexanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13482-22-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxycyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00337621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Hydroxycyclohexanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.872 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




